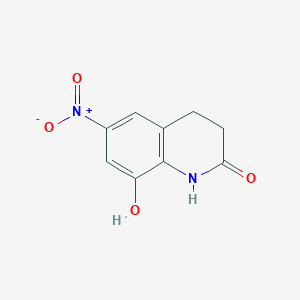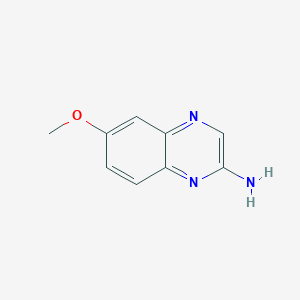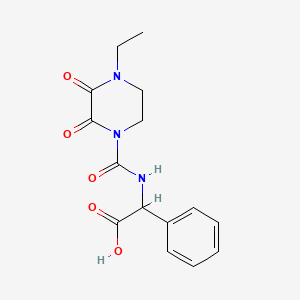
(R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid is a complex organic compound with potential applications in various scientific fields. The compound features a piperazine ring substituted with an ethyl group and a carboxamido group, along with a phenylacetic acid moiety. This structure suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate diamine with an ethyl-substituted oxalyl chloride to form the piperazine ring. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid: Similar structure with a hydroxyl group on the phenyl ring.
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group on the phenyl ring.
Uniqueness
®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C15H17N3O5/c1-2-17-8-9-18(13(20)12(17)19)15(23)16-11(14(21)22)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,23)(H,21,22) |
InChI Key |
JQEHQELQPPKXRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B8786191.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8786200.png)
![8-Bromo-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B8786201.png)
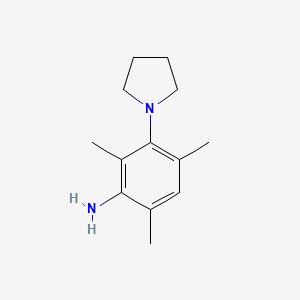
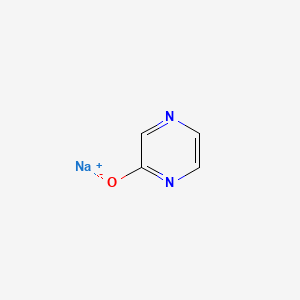
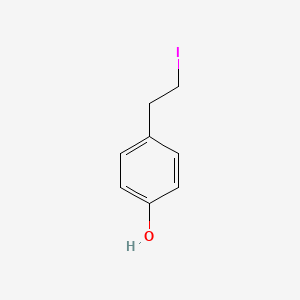
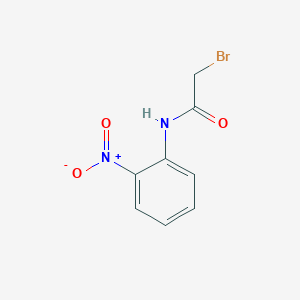
![2-(5-Phenyl-1H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B8786238.png)


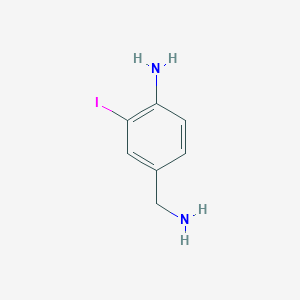
![5-(Methoxycarbonyl)bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8786291.png)
